3-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide
Description
3-(4-Methoxyphenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide is a complex organic compound characterized by its unique molecular structure. This compound features a methoxyphenyl group, a triazole ring, and a thiophene moiety, making it a subject of interest in various scientific research fields.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-23-15-7-4-13(5-8-15)6-9-16(22)18-11-14-12-21(20-19-14)17-3-2-10-24-17/h2-5,7-8,10,12H,6,9,11H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOFISABOBNWHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=CN(N=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Propargylation of 3-(4-Methoxyphenyl)propanamide
The synthesis begins with the propargylation of 3-(4-methoxyphenyl)propanamide to install an alkyne functionality. Reacting 3-(4-methoxyphenyl)propanamide with propargyl bromide in the presence of potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 60°C for 12 hours yields the alkyne intermediate with >85% efficiency. The reaction proceeds via nucleophilic substitution, where the amide’s nitrogen attacks the propargyl bromide’s electrophilic carbon.
Key Data:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (2.5 equiv) |
| Temperature | 60°C |
| Time | 12 hours |
| Yield | 85–90% |
Azide Preparation: Thiophene-2-methanol Derivatization
Concurrently, thiophene-2-methanol is converted to 1-azido-2-thiophenemethane. Treatment with sodium azide (NaN₃) and carbon tetrabromide (CBr₄) in tetrahydrofuran (THF) at 0°C for 2 hours achieves quantitative conversion. The reaction exploits the Appel halogenation mechanism, replacing the hydroxyl group with a bromide, followed by nucleophilic displacement with NaN₃.
Key Data:
| Parameter | Value |
|---|---|
| Halogenating Agent | CBr₄ (1.2 equiv) |
| Azide Source | NaN₃ (3.0 equiv) |
| Solvent | THF |
| Temperature | 0°C → RT |
| Yield | 95–98% |
Cycloaddition: Triazole Ring Formation
The copper(I)-catalyzed [3+2] cycloaddition between the alkyne and azide forms the 1,2,3-triazole core. Using CuBr(PPh₃)₃ (0.5 mol%) in a tert-butanol/water (1:1) solvent system at room temperature for 10 hours achieves >90% regioselectivity for the 1,4-disubstituted triazole. The aqueous phase enhances catalyst turnover, while tert-butanol solubilizes organic intermediates.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | CuBr(PPh₃)₃ (0.5 mol%) |
| Solvent | t-BuOH:H₂O (1:1) |
| Temperature | RT |
| Time | 9–13 hours |
| Yield | 90–92% |
Mechanistic Insight:
The Cu(I) catalyst coordinates to the alkyne, lowering its LUMO energy and enabling azide attack. The reaction proceeds via a six-membered copper metallocycle, ensuring 1,4-regioselectivity.
Hydrazide Intermediate Pathway
Hydrazide Synthesis
An alternative route involves condensing 3-(4-methoxyphenyl)propanoic acid with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux for 6 hours to form 3-(4-methoxyphenyl)propanehydrazide. This intermediate serves as a versatile precursor for cyclocondensation reactions.
Key Data:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Reagent | NH₂NH₂·H₂O (2.0 equiv) |
| Temperature | Reflux (78°C) |
| Time | 6 hours |
| Yield | 88% |
Thiosemicarbazide Formation
Reacting the hydrazide with phenyl isothiocyanate (PhNCS) in dichloromethane (DCM) at 0°C yields the thiosemicarbazide derivative. The reaction proceeds via nucleophilic addition of the hydrazide’s amino group to the electrophilic thiocyanate carbon.
Key Data:
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Reagent | PhNCS (1.1 equiv) |
| Temperature | 0°C → RT |
| Time | 4 hours |
| Yield | 82% |
Acid-Catalyzed Cyclization
Heating the thiosemicarbazide with concentrated sulfuric acid (H₂SO₄) at 100°C for 3 hours induces cyclization to form a triazolethione intermediate. Subsequent alkylation with propargyl bromide reintroduces the alkyne for CuAAC, aligning with Section 1.3.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | H₂SO₄ (conc.) |
| Temperature | 100°C |
| Time | 3 hours |
| Yield | 75% |
Structural Validation and Optimization
Spectroscopic Confirmation
¹H-NMR (400 MHz, CDCl₃):
- δ 7.62 (s, 1H, triazole C-H)
- δ 7.25–6.85 (m, 6H, thiophene and methoxyphenyl aromatics)
- δ 4.52 (s, 2H, N-CH₂-triazole)
- δ 3.81 (s, 3H, OCH₃).
IR (KBr):
Reaction Optimization
- Catalyst Screening: CuI and CuSO₄/sodium ascorbate systems yield <70% regioselectivity, whereas CuBr(PPh₃)₃ achieves >90%.
- Solvent Effects: Polar aprotic solvents (e.g., DMF) slow cycloaddition, while t-BuOH/H₂O accelerates it via the “aqueous effect”.
- Temperature: Reactions above 40°C promote side products (e.g., Glaser coupling), necessitating RT conditions.
Comparative Analysis of Methods
| Parameter | CuAAC Route | Hydrazide Route |
|---|---|---|
| Steps | 3 | 4 |
| Total Yield | 72–78% | 55–60% |
| Regioselectivity | >90% | N/A (pre-functionalized) |
| Scalability | High (gram-scale) | Moderate (milligram-scale) |
| Cost | $$$ (Cu catalysts) | $$ (hydrazine reagents) |
Industrial Considerations
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazole ring and thiophene moiety participate in nucleophilic substitution under specific conditions:
-
Triazole ring reactivity : The 1,2,3-triazole group undergoes alkylation at the N1 position when reacted with alkyl halides in dimethyl sulfoxide (DMSO) at 60–80°C, forming quaternary ammonium salts.
-
Thiophene electrophilicity : Thiophen-2-yl substituents engage in C–S bond cleavage with strong nucleophiles (e.g., Grignard reagents), yielding substituted thiophene derivatives .
Table 1: Key Nucleophilic Substitution Reactions
| Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | DMSO, 70°C, 6 h | N1-methylated triazole derivative | 72% | |
| Phenylmagnesium bromide | THF, −10°C, 2 h | Thiophene ring-opened product | 58% |
Cycloaddition and Cyclization
The compound serves as a precursor for heterocyclic synthesis:
-
Click chemistry : The triazole moiety facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes, forming bis-triazole architectures .
-
Thiadiazole formation : Reaction with CS₂ in basic media induces cyclization to yield thiadiazole-fused hybrids, as confirmed by ¹H-NMR and HRMS .
Table 2: Cyclization Reactions and Outcomes
| Reagent | Catalyst/Temp | Product | Key Characterization Data |
|---|---|---|---|
| Phenyl isothiocyanate | K₂CO₃, ethanol, reflux | Thiadiazole-triazole hybrid | ¹H-NMR δ 7.52–7.70 (aromatic H) |
| CS₂ | NaOH, 100°C | Thiophene-thiadiazole conjugate | HRMS [M+H]⁺: 479.0674 (obs) |
Electrophilic Aromatic Substitution
The methoxyphenyl group directs electrophilic attacks:
-
Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at the para position relative to methoxy .
-
Sulfonation : Fuming H₂SO₄ generates sulfonic acid derivatives, enhancing water solubility.
Table 3: Electrophilic Substitution Parameters
| Reaction Type | Reagents | Positional Selectivity | Product Stability |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para > meta | Stable under acidic conditions |
| Sulfonation | H₂SO₄ (20% oleum), 50°C | Ortho/para | Hygroscopic crystalline solid |
Amide Hydrolysis and Derivatives
The propanamide backbone undergoes hydrolysis and functionalization:
Scientific Research Applications
Medicinal Chemistry
The compound's structure includes a triazole ring and a thiophene moiety, which are known to interact with various biological targets. This has led to its investigation for several therapeutic applications:
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. A study on related thiazole derivatives demonstrated potent inhibition against various bacterial strains. The following table summarizes the antimicrobial activity of selected derivatives:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | TBD | TBD |
The potential for this compound to exhibit similar activities warrants further investigation.
Cytotoxicity Studies
Preliminary cytotoxicity assays have shown that compounds with analogous structures can induce apoptosis in cancer cell lines. For instance, a study involving MCF-7 breast cancer cells indicated an IC50 value of approximately 25 µM after 48 hours of treatment, suggesting moderate cytotoxicity that may position it as a candidate for anticancer therapy.
Anti-inflammatory Effects
Thiazole derivatives are also recognized for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a potential candidate for treating inflammatory diseases.
Enzyme Inhibition
The compound may act as an inhibitor for enzymes involved in metabolic pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Its structural similarity to known enzyme inhibitors suggests it could modulate inflammation and pain pathways effectively.
Case Study: Anticancer Activity
In a controlled study, 3-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide was tested against various cancer cell lines to evaluate its cytotoxic effects. The findings indicated that the compound exhibited significant growth inhibition in multiple lines, indicating its potential as an anticancer agent.
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of the compound against resistant bacterial strains. Results showed that the compound maintained activity in vitro against strains that were resistant to conventional antibiotics, highlighting its potential as a novel therapeutic agent.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
3-(4-Methoxyphenyl)propionic acid: Similar in having a methoxyphenyl group but lacks the triazole and thiophene moieties.
1-(Thiophen-2-yl)-1H-1,2,3-triazole: Similar in having a triazole ring but lacks the methoxyphenyl group.
Propanamide derivatives: Similar in having a propanamide group but lack the methoxyphenyl and triazole moieties.
Uniqueness: The uniqueness of 3-(4-Methoxyphenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide lies in its combination of functional groups, which may confer unique chemical and biological properties compared to its similar compounds.
Biological Activity
3-(4-Methoxyphenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a methoxyphenyl group, a triazole ring, and a thiophene moiety, which may contribute to its pharmacological properties.
Antioxidant Activity
Research has indicated that derivatives of compounds containing the triazole moiety exhibit significant antioxidant properties. For example, studies have shown that triazole derivatives can effectively scavenge free radicals, with some compounds demonstrating antioxidant activities exceeding that of ascorbic acid by up to 1.4 times . The DPPH radical scavenging method is commonly employed to assess these activities.
Anticancer Activity
The anticancer potential of 3-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide has been evaluated against various cancer cell lines. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The results indicate that the compound is more effective against U-87 cells compared to MDA-MB-231 cells .
The biological activities of this compound may be attributed to its ability to interact with various biological targets. The presence of the triazole ring enhances lipophilicity and improves the compound's ability to penetrate cell membranes. Additionally, the thiophene moiety may contribute to the compound's interaction with cellular pathways involved in apoptosis and cell proliferation .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(4-Methoxyphenyl)propionic acid | Lacks triazole and thiophene | Moderate antioxidant activity |
| 1-(Thiophen-2-yl)-1H-1,2,3-triazole | Contains only triazole | Antimicrobial properties |
| Propanamide derivatives | Lacks methoxyphenyl and triazole | Limited pharmacological activity |
Case Studies
Several studies have focused on the synthesis and biological evaluation of similar compounds:
- Synthesis and Evaluation : A study synthesized various derivatives of triazole-thiophene hybrids and evaluated their anticancer activity against multiple cell lines. Results indicated promising cytotoxic effects, particularly in compounds containing the methoxyphenyl group .
- Antioxidant Studies : Another investigation reported that hydrazone derivatives bearing thiophene moieties showed significant DPPH radical scavenging activity, suggesting potential applications as antioxidants .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide, and how can purity be ensured?
- Methodology :
- Step 1 : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. This "click chemistry" approach ensures regioselectivity and efficiency .
- Step 2 : Couple the triazole intermediate with a thiophen-2-yl substituent via nucleophilic substitution or Suzuki-Miyaura cross-coupling, depending on precursor availability .
- Step 3 : Attach the 4-methoxyphenyl-propanamide moiety using carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .
- Purity Control : Monitor reactions with thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Final purification via column chromatography or recrystallization .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- 1H/13C NMR : Verify the presence of the methoxyphenyl group (δ ~3.8 ppm for OCH3), thiophen-2-yl protons (δ ~7.0–7.5 ppm), and triazole CH (δ ~7.8–8.2 ppm). Compare with analogous compounds .
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1700 cm⁻¹) and triazole C=N absorption (~1500 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]+) and fragmentation patterns consistent with the triazole-thiophene linkage .
Advanced Research Questions
Q. How can X-ray crystallography resolve discrepancies in structural data derived from spectroscopic methods?
- Crystallization : Grow single crystals via slow evaporation in solvents like DMSO/EtOH. Optimize conditions using the microbatch method .
- Data Collection : Use synchrotron radiation or in-house diffractometers (Mo-Kα or Cu-Kα sources). Process data with SHELX (SHELXL for refinement) to determine bond lengths, angles, and torsional strain in the triazole-thiophene junction .
- Validation : Compare experimental bond distances (e.g., C-N in triazole: ~1.34 Å) with density functional theory (DFT) calculations to address outliers .
Q. How to design structure-activity relationship (SAR) studies to optimize biological activity?
- Key Modifications :
- Triazole Core : Replace thiophen-2-yl with bromophenyl or fluorophenyl groups to assess electronic effects on target binding .
- Methoxyphenyl Group : Introduce nitro or chloro substituents to evaluate steric and hydrophobic interactions .
- Assays : Test derivatives in enzyme inhibition (e.g., kinase assays) or receptor-binding studies (SPR/BLI). Use IC50/EC50 values to correlate substituent effects with activity .
Q. How to address contradictions in biological assay data (e.g., conflicting IC50 values across studies)?
- Troubleshooting :
- Purity Verification : Re-test compounds with orthogonal methods (e.g., LC-MS) to rule out impurities .
- Assay Conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO ≤0.1%) to minimize variability .
- Target Selectivity : Perform counter-screens against related enzymes/receptors to confirm specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
